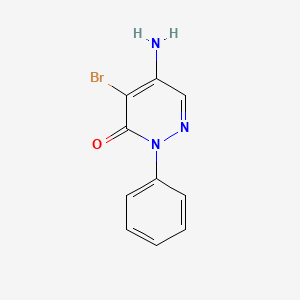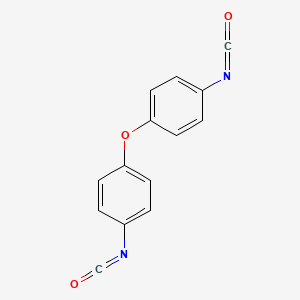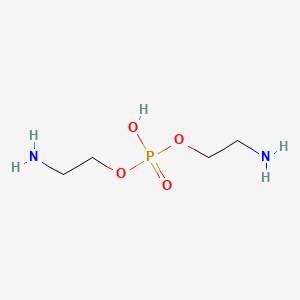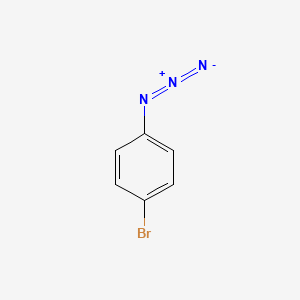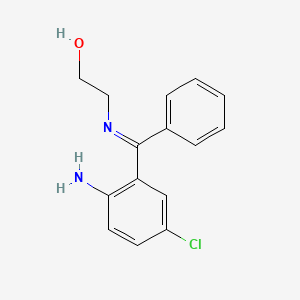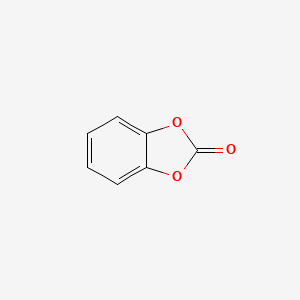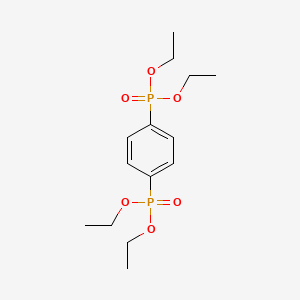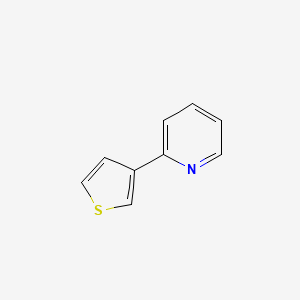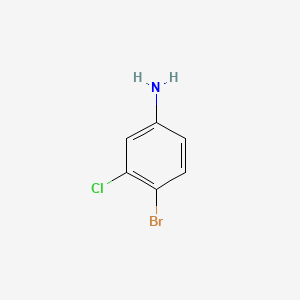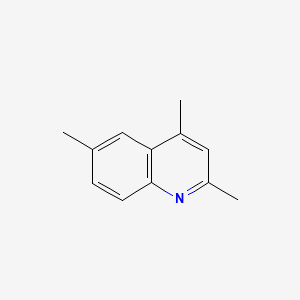
2,4,6-Trimethylquinoline
Overview
Description
2,4,6-Trimethylquinoline (2,4,6-TMQ) is an aromatic heterocyclic compound that is widely used in the synthesis of organic compounds. It is a versatile intermediate used in the synthesis of drugs, perfumes, dyes, and other chemicals. 2,4,6-TMQ is a colorless, water-soluble compound with a molecular weight of 150.2 g/mol. It is a substituted quinoline compound with a structure consisting of two methyl groups at the 2nd and 6th positions, and one methyl group at the 4th position. 2,4,6-TMQ is a highly reactive compound and can be used as a starting material in a variety of synthetic reactions.
Scientific Research Applications
Antioxidant Applications
2,4,6-Trimethylquinoline and its derivatives, like 1,2-Dihydro-2,2,4-Trimethylquinoline, have been extensively studied for their antioxidant properties. These compounds are notably used in animal feed to protect against lipid peroxidation, ensuring the quality and safety of animal products like farmed fish, poultry, and eggs. This use stems from the compound's ability to inhibit the oxidation of lipids, which is critical in preserving the nutritional quality and taste of food products. (Blaszczyk et al., 2013); (Koning, 2002).
Role in Rubber and Polymer Industry
1,2-Dihydro-2,2,4-Trimethylquinoline, a derivative of this compound, is utilized as an antioxidant in the rubber industry, particularly in styrene-butadiene and nitrile-butadiene rubbers and latexes. This application is crucial for enhancing the durability and longevity of rubber products by preventing oxidative degradation. It illustrates the compound's importance in industrial applications, contributing significantly to the production and processing of rubber-based products. This use case also highlights the broader role of this compound derivatives in industrial chemistry. National Toxicology Program technical report series (1997).
Chemical Research and Synthesis
This compound derivatives are involved in various chemical research and synthesis processes. For instance, the compound's derivatives have been used in studies exploring C-N coupling reactions via silver(I)-catalyzed direct functionalization of a C-H bond. This application signifies the compound's role in facilitating complex chemical reactions, contributing to advancements in chemical synthesis and the development of novel compounds with potential applications in various fields including medicinal chemistry. (Fotie et al., 2012).
Potential in Medicinal Chemistry
Research has also been conducted on the role of this compound derivatives in medicinal chemistry. For example, derivatives like 6-aryl-1,2-dihydro-2,2,4-trimethylquinolines have been synthesized and tested for activity on the human progesterone receptor, demonstrating the potential use of these compounds in the development of nonsteroidal antiprogestins. This indicates the potential of this compound derivatives in the field of drug discovery and development, particularly in the context of hormonal therapies and reproductive health. (Pooley et al., 1998).
Mechanism of Action
properties
IUPAC Name |
2,4,6-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-8-4-5-12-11(6-8)9(2)7-10(3)13-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGXGZGKWSUMJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176961 | |
| Record name | 2,4,6-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2243-89-2 | |
| Record name | 2,4,6-Trimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIMETHYLQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HX43GP9TU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the electrochemical properties of 3-arylazo-2,4,6-trimethylquinoline derivatives?
A1: Research on 3-arylazo-2,4,6-trimethylquinoline derivatives, which contain the 2,4,6-trimethylquinoline core structure, reveals interesting electrochemical behavior. [] These compounds undergo a two-electron reduction process at both dropping mercury and glassy carbon electrodes across a range of pH values. This reduction is attributed to the -N=N- (azo) group within the molecule. Studies using cyclic voltammetry and coulometry indicate that the reduction is irreversible and diffusion-controlled. [] The research further explored the impact of solvent composition and supporting electrolytes on this electrochemical reduction. []
Q2: Are there any known mutagenic concerns regarding this compound?
A2: While not directly addressed in the provided abstracts, one paper identifies 7-amino-2,4,6-trimethylquinoline as a mutagenic compound. [] This derivative is found among the pyrolysis products of polyurethane foam. This finding raises concerns about the potential mutagenicity of related compounds, including this compound, and warrants further investigation into their safety profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




